4-Bromo-1,2-dimethyl-1H-1,3-benzodiazole is an organic compound with significant relevance in medicinal chemistry and materials science. It belongs to the class of benzodiazoles, which are characterized by their fused benzene and diazole rings. The compound's chemical formula is C₉H₈BrN₂, and it has a molecular weight of 225.09 g/mol. Its synthesis and application in various chemical processes make it a valuable intermediate in the production of pharmaceuticals and agrochemicals.
This compound is classified under the category of heterocyclic compounds, specifically benzodiazoles. Benzodiazoles are known for their diverse biological activities, including antimicrobial and antifungal properties. The compound is identified by its CAS number 99512-64-8 and has been referenced in several studies focusing on its synthesis and applications in drug development .
The synthesis of 4-bromo-1,2-dimethyl-1H-1,3-benzodiazole typically involves bromination reactions starting from 1,2-dimethylbenzodiazole or related precursors. A notable method includes the bromination of 1,2-dimethyl-1H-benzodiazole using bromine or brominating agents in suitable solvents like acetic acid or dichloromethane. This process can yield the desired compound with moderate to high efficiency depending on the reaction conditions.
A representative synthesis pathway includes:
4-Bromo-1,2-dimethyl-1H-1,3-benzodiazole participates in various chemical reactions typical of benzodiazole derivatives. These include nucleophilic substitutions and coupling reactions that form more complex structures.
Common reactions include:
The mechanism of action for 4-bromo-1,2-dimethyl-1H-1,3-benzodiazole primarily involves its interaction with biological targets through hydrogen bonding and π-stacking interactions due to its aromatic nature. This enables it to modulate biological pathways effectively.
In medicinal chemistry applications, this compound may act as an inhibitor or modulator for various enzymes or receptors due to its structural features that allow for specific binding interactions .
Relevant data from spectral analysis indicates characteristic absorption bands in infrared spectroscopy that correspond to functional groups present within the molecule .
4-Bromo-1,2-dimethyl-1H-1,3-benzodiazole serves as a crucial building block in the synthesis of various bioactive molecules. Its applications include:
The compound systematically named 4-bromo-1,2-dimethyl-1H-1,3-benzodiazole belongs to the benzimidazole family of heterocyclic aromatic systems. According to IUPAC conventions, the parent structure is identified as 1H-benzo[d]imidazole, where:
This classification places the compound within the broader category of N-substituted benzimidazoles, characterized by a bicyclic framework consisting of a benzene ring fused to a five-membered diazole ring containing two nitrogen atoms at non-adjacent positions (1 and 3). The systematic name differentiates it from isomeric structures like 5-bromo- or 6-bromo-1,2-dimethylbenzimidazole, where bromine occupies distinct positions on the benzene ring [3].
The canonical SMILES notation C[1H]C([1H])([1H])N1C=NC2=C1C=C(Br)C=C2 provides a precise description of atomic connectivity and hydrogen placement:
N1C=NC2=C1
: Encodes the 1,3-diazole ring with methylated N1 (specified later) and establishes fusion at C2-C2a. C2=C1C=C(Br)C=C2
: Defines the benzene ring with bromine at position 4 (corresponding to carbon 7a in benzo-fused numbering). C([1H])([1H])([1H])
: Represents the N-methyl group (–CH₃) at N1, while the C2 methyl is implied via the diazole substitution pattern [6]. Table 1: Atomic Connectivity and Bonding in 4-Bromo-1,2-dimethyl-1H-1,3-benzodiazole
Atom | Bond Type | Connected Atoms | Hybridization |
---|---|---|---|
N1 | Single | C2, CH₃ (methyl) | sp² |
C2 | Double | N3, N1; Single to CH₃ | sp² |
N3 | Single | C2; Double to C4 | sp² |
C4 (Benzo) | Single | C4a, Br; Double to C5 | sp² |
Br | Single | C4 | - |
The molecular geometry arises from a nearly planar benzimidazole core (mean plane deviation <0.05 Å) with the following key features:
Stereoelectronic impacts include:
Industrial-scale synthesis employs a three-step sequence optimized for minimal regioisomer formation:1. Bromination of 1,2-dimethylbenzimidazole:- Conditions: NBS (1.05 eq.) in DMF at 0°C → 25°C, 4 h- Yield: 92% (100 g–1 kg scale) with <2% 5-bromo or 6-bromo contaminants [7].2. Alternative Route via Cyclization:- 4-Bromo-1,2-diaminobenzene + acetic anhydride → 5(6)-bromo-2-methyl-1H-benzimidazole- Selective N1-methylation with CH₃I/K₂CO₃ in DMF yields 4-bromo isomer after purification [6].
Table 2: Key Synthetic Intermediates and Byproducts
Intermediate | CAS Number | Molecular Formula | Role |
---|---|---|---|
1,2-dimethyl-1H-benzimidazole | Not provided | C₉H₁₀N₂ | Precursor |
4-Bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | 1240593-33-2 | C₈H₇BrN₂O | Hydrolyzable byproduct |
6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole | 99512-64-8 | C₉H₉BrN₂ | Regioisomeric impurity (<2%) |
Table 3: Compound Identification and Key Descriptors
Identifier | Value | Source |
---|---|---|
CAS Registry Number | 1379361-12-2 | [6] |
IUPAC Name | 4-Bromo-1,2-dimethyl-1H-benzo[d]imidazole | [6] |
Molecular Formula | C₉H₉BrN₂ | [1] [6] |
Molecular Weight | 225.08 g/mol | [6] |
InChI Key | AGBLMRVKDYCFRV-UHFFFAOYSA-N | [6] |
Synonym | 4-Bromo-1,2-dimethyl-1H-1,3-benzodiazole | [6] |
The molecular architecture and reactivity profile establish this compound as a versatile scaffold for synthesizing pharmaceutically relevant benzimidazole derivatives, leveraging its halogen handle and electron-rich heterocycle for targeted structural diversification.
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0